Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C(9)H({19})ClN(_2)O(_2). It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate group attached to a cyclohexyl ring with an amino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, 4-aminocyclohexylmethanol, is reacted with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms the methyl carbamate intermediate.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Methyl N-[(4-aminocyclohexyl)methyl]carbamate.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and safety of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso derivatives, while reduction with sodium borohydride can produce the corresponding amine.
Scientific Research Applications
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.
Comparison with Similar Compounds
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride can be compared with other carbamate compounds such as:
Methyl N-[(4-aminophenyl)methyl]carbamate hydrochloride: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its reactivity and applications.
Ethyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride: The ethyl group in place of the methyl group can influence the compound’s solubility and biological activity.
The unique structure of this compound, particularly the cyclohexyl ring, provides distinct properties that make it valuable in specific research and industrial applications.
Properties
IUPAC Name |
methyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-9(12)11-6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFDSBULKPCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.